3-(benzenesulfonyl)-1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one
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Overview
Description
3-(Benzenesulfonyl)-1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolones Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the quinoline core: This is usually achieved through a cyclization reaction involving aniline derivatives and appropriate reagents.
Introduction of the fluoro group: This step often involves fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the piperazine moiety: This is typically done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to the corresponding amines.
Scientific Research Applications
3-(Benzenesulfonyl)-1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone with broad-spectrum antibacterial activity.
Levofloxacin: A fluoroquinolone used to treat various bacterial infections.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
3-(Benzenesulfonyl)-1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinolones. Its benzenesulfonyl group, in particular, may enhance its binding affinity to bacterial enzymes, potentially leading to improved efficacy.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O3S/c1-3-5-11-29-18-24(33(31,32)19-9-7-6-8-10-19)25(30)20-16-21(26)23(17-22(20)29)28-14-12-27(4-2)13-15-28/h6-10,16-18H,3-5,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVUKMQIEFFDFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC)F)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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